molecular formula C44H69NO12 B1663567 Tacrolimus CAS No. 104987-11-3

Tacrolimus

カタログ番号: B1663567
CAS番号: 104987-11-3
分子量: 804.0 g/mol
InChIキー: QJJXYPPXXYFBGM-JKBWTTSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Biosynthetic Pathway and Enzymatic Reactions

Tacrolimus is synthesized via a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) pathway in Streptomyces tsukubaensis. Key steps include:

Module Function Substrates/Elongation Units Enzymes Involved
Starter unitLoading 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC)Chorismic acid derivativeFkbO
PKS modules 1–10Chain elongation via malonyl-CoA, methylmalonyl-CoA, and allylmalonyl-CoA4× malonyl-CoA, 5× methylmalonyl-CoAFkbA, FkbB, FkbC
NRPS moduleIncorporation of L-pipecolic acid (from L-lysine)L-lysineFkbL, FkbP
Post-PKS tailoringOxidation, methylation at C9 and C31S-adenosyl methionine (SAM)FkbM (C31), FkbD (C9)

Source:

The biosynthesis produces by-products like ascomycin (37,38-dihydro-FK506) and 39,40-dihydro this compound due to substrate flexibility .

Acid-Catalyzed Dehydration

Treatment with p-toluenesulfonic acid in refluxing toluene yields 23,24-anhydro this compound (C~44~H~67~NO~12~) via dehydration. Key characteristics:

  • NMR : J = 16 Hz between H-23 (δ 6.35) and H-24 (δ 7.09), confirming E-configuration .

  • Yield : 27% .

Hydrogenation

Selective hydrogenation of the 39,40 double bond using 5% Pd/C produces 39,40-dihydro this compound (C~44~H~71~NO~12~):

  • Key change : Loss of H-39 multiplet (δ 5.82–5.85) in ¹H NMR .

  • Bioactivity : Reduced immunosuppressive potency compared to this compound .

Metabolic Reactions in Humans

This compound undergoes hepatic metabolism primarily via CYP3A4/5, producing eight major metabolites:

Metabolite Structural Modification Enzyme Relative Activity
13-Demethyl this compoundDemethylation at C13CYP3A4/5Inactive
31-Demethyl this compoundDemethylation at C31CYP3A4/5Equipotent to parent
12-Hydroxy this compoundHydroxylation at C12CYP3A4/5Inactive
15,31-Didemethyl this compoundDual demethylation at C15 and C31CYP3A4/5Not reported

Source:

Stability and Tautomerism

This compound exhibits solvent-dependent tautomerism and rotamer formation:

  • Tautomers I/II : Result from keto-enol tautomerism at C8-C9 carbonyl groups (RR~t~ 0.96 in PF HPLC method) .

  • Rotamers : Arise from restricted amide bond rotation (ratio varies with solvent polarity) .

科学的研究の応用

Immunosuppression in Organ Transplantation

Overview
Tacrolimus is a cornerstone in the immunosuppressive regimens for kidney, liver, heart, and lung transplants. It functions as a calcineurin inhibitor, suppressing T-cell activation and proliferation by binding to FK506 binding protein (FKBP) and inhibiting calcineurin activity.

Clinical Efficacy

  • Kidney Transplantation : A study indicated that this compound significantly reduced the incidence of acute rejection compared to cyclosporine (19.6% vs. 37.3%) during the initial six months post-transplantation . Long-term outcomes showed better renal function with this compound-based regimens .
  • Liver Transplantation : this compound has been shown to reduce chronic rejection rates and is preferred for its efficacy in preventing graft-versus-host disease .
  • Heart and Lung Transplantation : While data are less conclusive, this compound appears effective in reducing rejection episodes and improving survival rates .

Topical Applications

Overview
this compound is utilized in dermatology for its anti-inflammatory properties, particularly in treating atopic dermatitis and psoriasis.

Case Studies

  • Atopic Dermatitis : A randomized controlled trial demonstrated that this compound ointment effectively reduced symptoms in patients with moderate to severe atopic dermatitis, showing significant improvement in skin condition compared to placebo .
  • Psoriasis : this compound has been used off-label for psoriasis treatment, particularly in sensitive areas such as the face and intertriginous regions, where traditional therapies may be too harsh .

Ocular Applications

Overview
Recent studies have explored the use of this compound in treating dry eye disease (DED) due to its ability to modulate inflammatory responses.

Research Findings

  • A study found that 0.03% this compound eye drops improved tear film stability and ocular surface health in DED patients, demonstrating a reduction in inflammatory cytokines and an increase in goblet cell populations .
  • This compound-loaded liposomes enhanced ocular bioavailability, suggesting a promising avenue for topical ocular therapies .

Pharmacogenetics and Personalized Medicine

Overview
this compound exhibits significant inter-individual variability in pharmacokinetics and pharmacodynamics, necessitating personalized dosing strategies.

Insights from Research

  • Pharmacogenetic studies have identified genetic markers influencing this compound metabolism, allowing for tailored dosing regimens that optimize therapeutic outcomes while minimizing toxicity .
  • A machine-learning model has been developed to predict this compound concentration based on patient-specific factors, enhancing individualized treatment approaches .

Adverse Effects and Management

While this compound is highly effective, it is associated with several adverse effects:

  • Nephrotoxicity : Renal impairment is a significant concern; monitoring serum creatinine levels is essential during therapy .
  • Neurotoxicity : Symptoms such as tremors or headaches may occur; dose adjustments are often required .
  • Diabetes Mellitus : this compound can induce hyperglycemia; careful monitoring of blood glucose levels is necessary .

Data Tables

Application AreaEfficacy EvidenceKey Findings
Kidney TransplantationLower acute rejection rates19.6% vs. 37.3% compared to cyclosporine
Liver TransplantationReduced chronic rejectionImproved graft survival rates
Atopic DermatitisSignificant symptom reductionEffective compared to placebo in clinical trials
Dry Eye DiseaseImproved tear film stabilityEnhanced goblet cell populations observed

特性

CAS番号

104987-11-3

分子式

C44H69NO12

分子量

804.0 g/mol

IUPAC名

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1

InChIキー

QJJXYPPXXYFBGM-JKBWTTSLSA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

異性体SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

正規SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

外観

White powder

melting_point

126 °C

Key on ui other cas no.

104987-11-3
109581-93-3

物理的記述

Solid

ピクトグラム

Acute Toxic; Health Hazard

関連するCAS

109581-93-3 (Hydrate)
104987-11-3 (Parent)

賞味期限

Stable under recommended storage conditions. /FK-506 monohydrate/

溶解性

Insoluble

同義語

Anhydrous Tacrolimus
Anhydrous, Tacrolimus
FK 506
FK-506
FK506
FR 900506
FR-900506
FR900506
Prograf
Prograft
Tacrolimus
Tacrolimus Anhydrous
Tacrolimus, Anhydrous

蒸気圧

8.37X10-32 mm Hg at 25 °C (est)

製品の起源

United States

Synthesis routes and methods

Procedure details

17-Allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone (FK506; 8.04 mg, 0.01 mmol) was dissolved in acetonitrile (CH3CN; 100 μl), a solution of phosgene (COCl2) in toluene (1.24 mmol/ml; 8 μl, 0.01 mmol) was added at room temperature, and this was followed by stirring for 1.5 hours. After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl) were added, and this was followed by stirring at room temperature for 1.5 hours. After completion of the reaction, the resin was washed with DMF two times and with water two times, a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added, and this was followed by stirring for 1 minute. After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl) were added, and this was followed by stirring at room temperature for 5 minutes. Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times, and the TOYO Pearl resin with FK506 obtained was used in the binding experiment described below.
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus
Reactant of Route 2
Tacrolimus
Reactant of Route 3
Tacrolimus
Reactant of Route 4
Tacrolimus
Reactant of Route 5
Tacrolimus
Reactant of Route 6
Tacrolimus

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。